molecular formula C14H12N2O2 B14168689 N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine CAS No. 17064-80-1

N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine

Cat. No.: B14168689
CAS No.: 17064-80-1
M. Wt: 240.26 g/mol
InChI Key: MYYHTZHAWHKOHN-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine is an organic compound with the molecular formula C14H12N2O2 It is a derivative of aniline and is characterized by the presence of a nitro group and a methyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine typically involves the condensation reaction between 2-methyl aniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: 2-methyl-N-(2-aminophenyl)methanimine.

    Reduction: 2-methyl-N-(2-aminophenyl)methanimine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with biomolecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-1-(2-aminophenyl)methanimine
  • N-(2-methylphenyl)-1-(2-chlorophenyl)methanimine
  • N-(2-methylphenyl)-1-(2-bromophenyl)methanimine

Uniqueness

N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine is unique due to the presence of both a nitro group and a methyl group on the phenyl rings. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

17064-80-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18/h2-10H,1H3

InChI Key

MYYHTZHAWHKOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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